2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid is a chemical compound that belongs to the class of pyrimidinyl benzoic acids. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid typically involves the reaction of 4,6-dimethoxypyrimidine with 4-methylbenzoic acid under specific conditions. One common method involves the use of a phase transfer catalyst (PTC) and potassium carbonate in the presence of dimethyl carbonate (DMC) as a methylating agent . The reaction is carried out at elevated temperatures, typically around 150°C, for several hours to achieve high conversion and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetohydroxyacid synthase (AHAS), an enzyme involved in amino acid synthesis, which is a common target for herbicides .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: A related compound with similar structural features but different functional groups.
4-Amino-2,6-dimethoxypyrimidine: Another similar compound with amino groups instead of methoxy groups.
2-Amino-4,6-dihydroxypyrimidine: A compound with hydroxyl groups, used as an intermediate in various syntheses.
Uniqueness
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid is unique due to its specific combination of a pyrimidine ring with methoxy groups and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
113761-64-1 |
---|---|
Molecular Formula |
C14H14N2O5 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methylbenzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-8-4-5-9(13(17)18)10(6-8)21-14-15-11(19-2)7-12(16-14)20-3/h4-7H,1-3H3,(H,17,18) |
InChI Key |
JEABVIFIMIKYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.